Cinerubin X

Natural Products Chemistry Structural Elucidation Anthracycline Biosynthesis

For researchers requiring a specific activator of the 2-5A/RNase L pathway, generic anthracyclines are unsuitable due to profound structural variations in glycosidic chains dictating target binding. Cinerubin X resolves this with its unique L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone structure. - Activates RNase L with an IC50 of 2.30 nM in cell-free extracts. - Forms DNA complexes with exceptional stability under high-salt conditions. - Serves as a definitive chemotype reference for anthracycline diversity and biosynthesis studies.

Molecular Formula C25H37Li3N7O17P3S1
Molecular Weight 784.8 g/mol
CAS No. 104700-84-7
Cat. No. B217103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinerubin X
CAS104700-84-7
Synonymscinerubin X
Molecular FormulaC25H37Li3N7O17P3S1
Molecular Weight784.8 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O
InChIInChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3
InChIKeyMOJNCDRIHYDVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinerubin X Sourcing and Characterization


Cinerubin X (CAS 104700-84-7) is a natural anthracycline antibiotic produced by a blocked mutant of the bacterium *Streptomyces violaceochromogenes* [1]. It is a complex glycoside with the molecular formula C₄₀H₄₈O₁₆ and a molecular weight of 784.8 g/mol [2]. Its complete structure has been determined as L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone, representing a unique trisaccharide chain attached to a tetracyclic anthracycline core .

Structurally defined trisaccharide chain distinct from other anthracyclines
Sourced from a blocked mutant of Streptomyces violaceochromogenes
Supports targeted studies on RNase L pathway and DNA intercalation mechanisms

Cinerubin X Structural and Functional Distinctions


Interchanging anthracyclines in research is not possible due to profound structural variations in their glycosidic chains, which dictate DNA binding affinity, sequence specificity, and ultimately, their unique biological and toxicological profiles [1]. Unlike simpler anthracyclines like daunomycin, which have a single amino sugar, Cinerubin X's specific trisaccharide sequence (L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl) [2] imparts distinct physicochemical and biological properties, including a unique mechanism of action [3]. Substitution with a generic, structurally uncharacterized analog will compromise experimental reproducibility and invalidate comparative studies.

Dimension
Cinerubin X
Common Substitute
Substitution Risk
Glycosidic chain
L-cinerulosyl-2-deoxyfucosyl-rhodinosyl trisaccharide
Single amino sugar (e.g. daunomycin)
DNA binding affinity and specificity may shift; experimental reproducibility at risk
Primary mechanism
RNase L activation
Topoisomerase II inhibition
Pathway endpoints may differ; mechanistic interpretation may not transfer
Cinerubin analog
Cinerubin X specific glycosylation
Cinerubin A or B
Glycosylation pattern differs; biological response may vary, requiring lot‑specific validation

Cinerubin X Comparative Evidence


Distinct Glycosidic Chain Profile

Cinerubin X is definitively differentiated from closely related anthracyclines like Cinerubin A and B by its unique trisaccharide chain. The structure was elucidated using 2D-COSY and C-H correlation NMR spectroscopy, revealing the specific sequence: L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl linked to an ε-pyrromycinone aglycone [1]. This contrasts with the sugar composition found in Cinerubin A and B [2].

Glycosidic Chain Profile
Head-to-head
L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone (unique)
Structural attribution supports compound-specific pathway studies
NMR-based comparison against Cinerubin A/B
Natural Products Chemistry Structural Elucidation Anthracycline Biosynthesis

RNase L Activation Mechanism

Cinerubin X activates the endoribonuclease RNase L with a potency not observed in classic DNA-intercalating anthracyclines like doxorubicin or aclacinomycin A. In a cell-free protein synthesis assay using mouse L cell extracts, Cinerubin X achieved 50% inhibition (IC50) at a concentration of 2.30 nM [1]. This mechanism involves activation of the 2-5A pathway, leading to RNase L-mediated degradation of RNA [2].

RNase L Activation
Class-level inference
IC50 2.30 nM
Supports RNase L pathway research; distinct from topoisomerase II inhibitors
Mouse L cell extract protein synthesis assay
Biochemistry Enzymology Mechanism of Action

DNA Complex Stability

Physicochemical studies show that Cinerubin X, like other anthracyclines, forms stable complexes with DNA that persist under high ionic strength conditions [1]. This is in direct contrast to acridine dyes (e.g., proflavine), which also intercalate but dissociate from DNA at elevated salt concentrations [1]. The binding increases DNA viscosity and decreases its sedimentation coefficient, indicative of intercalation [1].

DNA Complex Stability
Head-to-head
Stable DNA complex at high ionic strength
Supports DNA interaction studies under varied buffer conditions
Compared with acridine dyes; viscosity and sedimentation shifts
Biophysics DNA Binding Antibiotic Mechanism

Physicochemical Verification Profile

Cinerubin X possesses a specific set of physicochemical properties that can be used to verify its identity and differentiate it from structurally similar anthracyclines in a procurement setting. Key metrics include a calculated LogP of 3.32320 and a vapor pressure of 3.03E-35 mmHg at 25°C [1]. While these values are not directly comparative to a specific analog, they serve as critical reference data for confirming the correct compound has been received, particularly important given the complexity of natural product supply chains.

Physicochemical Verification
Data to verify
LogP 3.32, vapor pressure 3.03E-35 mmHg (25 °C), density 1.48 g/cm³
Provides reference data for procurement verification
Calculated values; supplier batch analysis recommended
Analytical Chemistry Quality Control Compound Verification

Cinerubin X Target Applications


RNase L-Mediated Apoptosis Research

Cinerubin X is an ideal research tool for probing the 2-5A/RNase L pathway. Its ability to activate RNase L with an IC50 of 2.30 nM in cell-free extracts [1] makes it a potent and specific activator for studying RNA degradation, apoptosis induction, and antiviral defense mechanisms. This is a distinct application from classic DNA-damaging anthracyclines like doxorubicin, which do not potently activate this pathway.

Anthracycline-DNA Interaction at High Ionic Strength

Due to the exceptional stability of its DNA complex under high-salt conditions [2], Cinerubin X is a superior choice for biophysical studies of intercalation and DNA structure. Unlike acridine dyes that dissociate, Cinerubin X maintains a stable complex, allowing for detailed analyses of binding modes, sequence preferences, and structural perturbations in a wider range of buffer conditions.

Anthracycline Biosynthesis and Metabolomics

Cinerubin X serves as a definitive reference standard for research into anthracycline diversity and biosynthesis. Its unique trisaccharide chain, L-cinerulosyl-L-2-deoxyfucosyl-L-rhodinosyl-ε-pyrromycinone [3], provides a distinct chemotype for comparative metabolomics studies of *Streptomyces* species and for the identification of novel glycosyltransferases involved in anthracycline tailoring.

Analytical Method Development and Verification

The precise physicochemical properties of Cinerubin X, including its LogP of 3.32320 [4], provide key data for developing and validating analytical methods such as HPLC or LC-MS. These values serve as benchmarks for confirming compound identity and purity upon receipt, a critical step for ensuring research integrity.

Application
Selection Property
Validation Focus
RNase L pathway investigation
Reported RNase L activation profile
2-5A pathway and RNA degradation endpoints
DNA binding stability studies
DNA complex stability under high-salt conditions
Intercalation mode and sequence preference analysis
Anthracycline metabolomics
Unique trisaccharide chemotype
Biosynthetic enzyme and glycosyltransferase profiling
Analytical method development
Physicochemical reference values (LogP, vapor pressure)
Compound identity and purity verification by HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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